molecular formula C19H17N5O B560722 Quinazopyrine CAS No. 100330-91-4

Quinazopyrine

Cat. No.: B560722
CAS No.: 100330-91-4
M. Wt: 331.379
InChI Key: DXDFJGDFPHVRFF-UHFFFAOYSA-N
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Description

Quinazopyrine, also known as 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(4-quinazolinylamino)-3H-pyrazol-3-one, is a heterocyclic compound that belongs to the class of fused-ring heterocyclic compounds. It is characterized by its unique structure, which includes both quinazoline and pyrazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazopyrine typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. One common pathway includes the combination of suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (like isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The reaction can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical approaches, which are generally more efficient for quinazoline derivatives. Solid-state melt reactions are also employed for derivatives of nicotinic-based hydrazones. These methods are followed by post-synthetic modifications using vapour-mediated reactions, monitored by techniques such as powder X-ray diffraction and IR-ATR .

Chemical Reactions Analysis

Types of Reactions

Quinazopyrine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and hydrazides. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include hydrazone-Schiff bases and various quinazoline derivatives. These products are characterized by their unique structural and functional properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinazopyrine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Quinazopyrine can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

This compound stands out due to its unique combination of quinazoline and pyrazole moieties, which confer distinct structural and functional properties .

Properties

IUPAC Name

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDFJGDFPHVRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143169
Record name Quinazopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100330-91-4
Record name Quinazopyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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